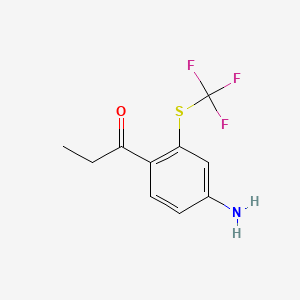
1-(5-Chloro-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chlorine atom, a mercapto group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-chloro-2-mercaptobenzaldehyde with acetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorine atom and carbonyl group can also participate in interactions with biological molecules, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Chloro-2-mercaptophenyl)propan-2-one include:
1-(5-Chloro-2-hydroxyphenyl)propan-2-one: Differing by the presence of a hydroxy group instead of a mercapto group.
1-(5-Bromo-2-mercaptophenyl)propan-2-one: Differing by the presence of a bromine atom instead of a chlorine atom.
1-(5-Chloro-2-mercaptophenyl)ethanone: Differing by the presence of an ethanone moiety instead of a propanone moiety.
Propriétés
Formule moléculaire |
C9H9ClOS |
|---|---|
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
1-(5-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
Clé InChI |
RTYHNMBWZZSSDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)


![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)





![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
